

5-Vinyluracil: A Technical Guide for Drug Development and Research

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Compound of Interest

Compound Name: 5-Vinyluracil

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For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Vinyluracil is a modified nucleobase, an analogue of uracil and thymine, that serves as a versatile building block in the synthesis of modified nucleic acids. Its vinyl group provides a reactive handle for a variety of chemical transformations, making it a valuable tool in drug discovery, diagnostics, and biotechnology. This technical guide provides an in-depth overview of **5-Vinyluracil**, including its chemical properties, synthesis, and applications, with a focus on experimental protocols and its relevance in therapeutic development.

Core Data and Properties

The fundamental chemical and physical properties of **5-Vinyluracil** are summarized below.

Property	Value	Citations
CAS Number	37107-81-6	[1][2]
Molecular Weight	138.12 g/mol	[1][2]
Molecular Formula	C ₆ H ₆ N ₂ O ₂	[1][2]
IUPAC Name	5-ethenyl-1H-pyrimidine-2,4-dione	[3]
Synonyms	5-Vinyl-1H-pyrimidine-2,4-dione	[2]
Appearance	Solid	[2]
Melting Point	>300 °C (decomposes)	[1][2]
MDL Number	MFCD00913267	[1][2]
PubChem CID	99305	[3]

Synthesis and Experimental Protocols

A rapid and high-yield synthesis of **5-Vinyluracil** has been reported starting from 5-(1-hydroxyethyl)uracil via a methanesulphonyl ester intermediate.

Experimental Protocol: Synthesis of 5-Vinyluracil

This protocol is based on the method described by Jones et al. for the rapid preparation of **5-vinyluracil** in high yield.

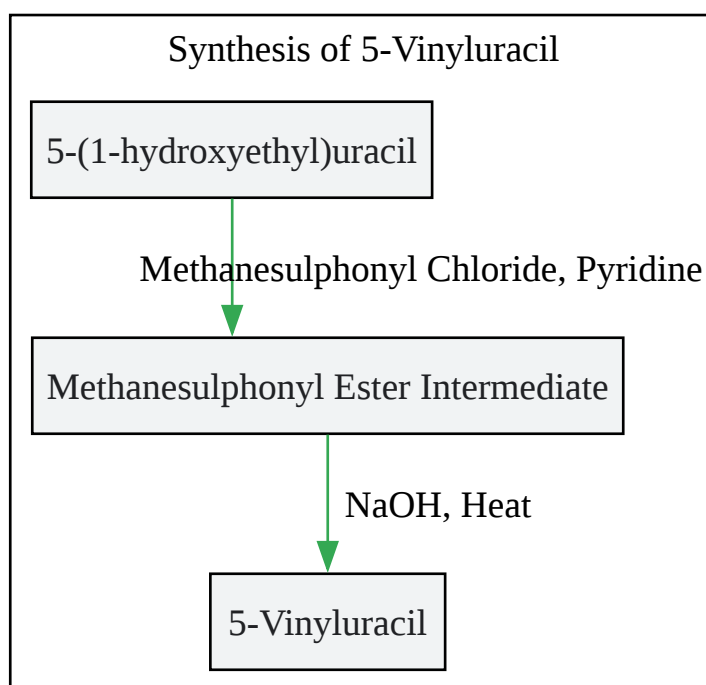
Materials:

- 5-(1-hydroxyethyl)uracil
- Methanesulphonyl chloride
- Anhydrous pyridine
- Sodium hydroxide

Procedure:

- Formation of the Methanesulphonyl Ester:
 - Dissolve 5-(1-hydroxyethyl)uracil in anhydrous pyridine.
 - Cool the solution in an ice bath.
 - Slowly add methanesulphonyl chloride to the cooled solution with stirring.
 - Allow the reaction to proceed for a specified time at low temperature.
- Elimination Reaction:
 - To the reaction mixture containing the methanesulphonyl ester, add a solution of sodium hydroxide.
 - Heat the mixture to induce the elimination of the methanesulphonate group, forming the vinyl group.
- Isolation and Purification:
 - Neutralize the reaction mixture with an appropriate acid.
 - The product, **5-Vinyluracil**, will precipitate out of the solution.
 - Collect the precipitate by filtration.
 - Wash the product with cold water and then ethanol.
 - Dry the purified **5-Vinyluracil** under vacuum.

This is a representative protocol and may require optimization for specific laboratory conditions.



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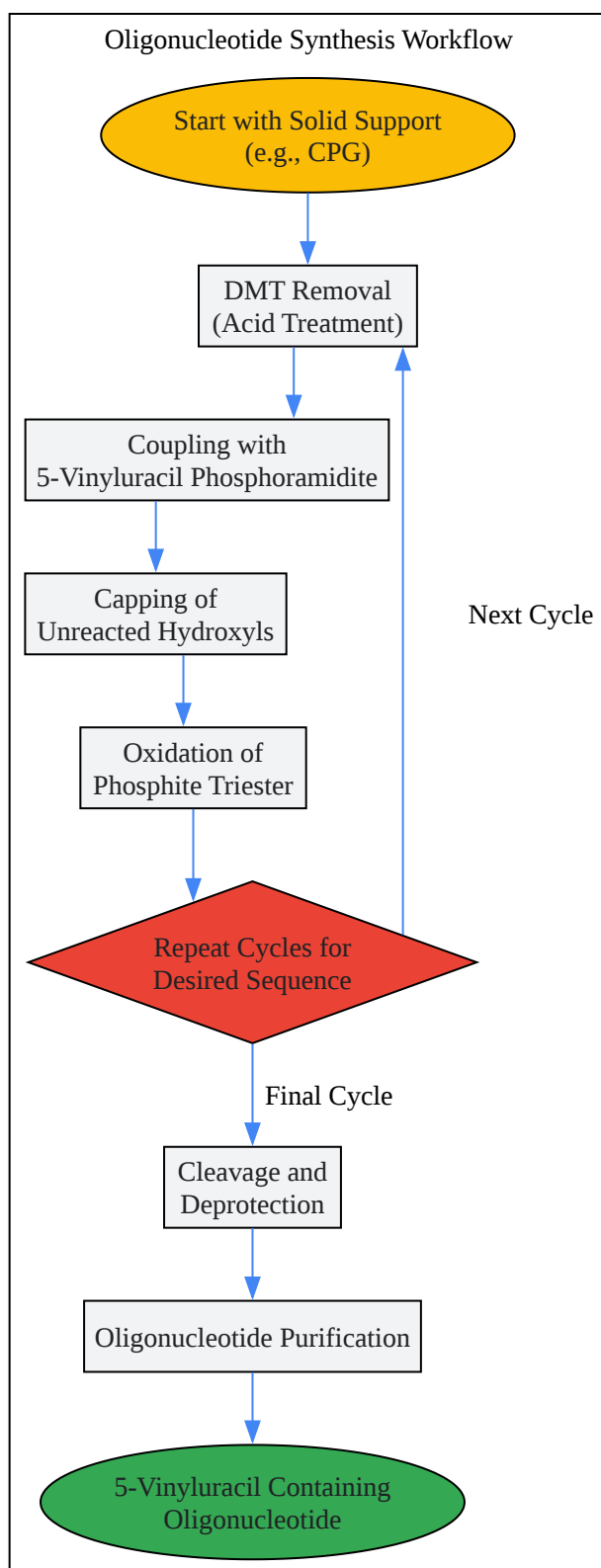
Caption: Synthesis of **5-Vinyluracil** from 5-(1-hydroxyethyl)uracil.

Applications in Oligonucleotide Modification and Drug Development

The vinyl group of **5-Vinyluracil** is a key feature that allows for its use in post-synthetic modification of oligonucleotides. This functionality enables the attachment of various molecules, such as fluorophores, biotin, or therapeutic agents, through reactions like Diels-Alder cycloadditions.

Incorporation into Oligonucleotides

5-Vinyluracil can be converted into a phosphoramidite derivative for incorporation into synthetic DNA or RNA strands using standard automated solid-phase synthesis.



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Caption: General workflow for incorporating **5-Vinyluracil** into oligonucleotides.

Post-Synthetic Modification via Diels-Alder Reaction

Oligonucleotides containing **5-Vinyluracil** can be conjugated to molecules containing a maleimide group through a Diels-Alder [4+2] cycloaddition reaction. This is a powerful tool for creating bioconjugates.

Experimental Protocol: Diels-Alder Conjugation

This protocol describes the general procedure for conjugating a maleimide-containing molecule to a **5-Vinyluracil**-modified oligonucleotide.

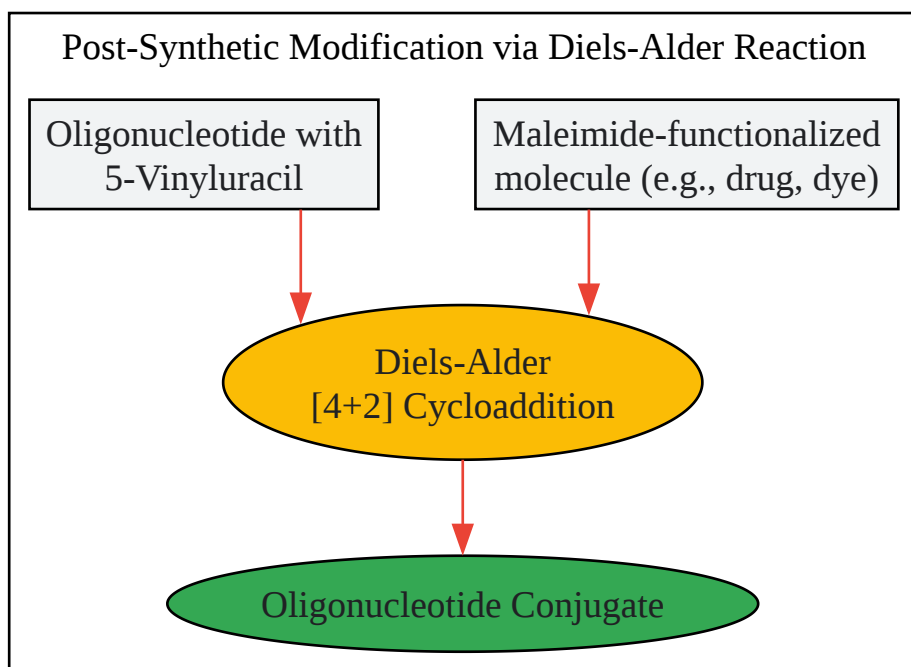
Materials:

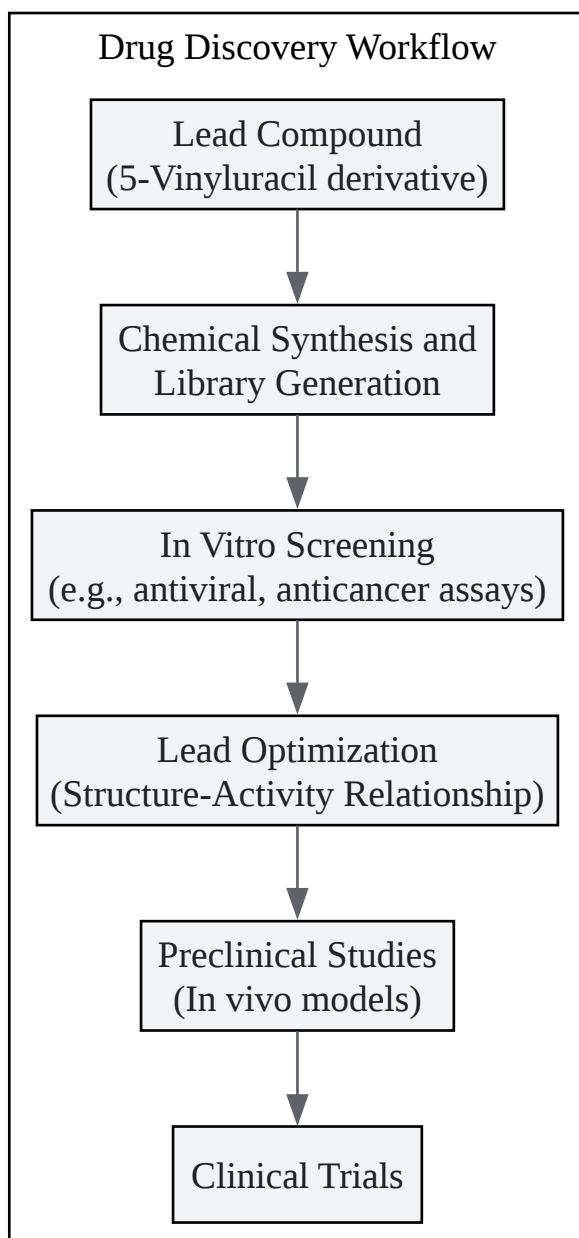
- **5-Vinyluracil**-containing oligonucleotide
- Maleimide-functionalized molecule (e.g., maleimide-biotin, maleimide-dye)
- Aqueous buffer (e.g., phosphate-buffered saline, pH 7.4)

Procedure:

- Dissolve Reactants:
 - Dissolve the **5-Vinyluracil**-containing oligonucleotide in the aqueous buffer to a desired concentration.
 - Dissolve the maleimide-functionalized molecule in a compatible solvent (e.g., DMSO) and then add it to the oligonucleotide solution. An excess of the maleimide compound is typically used.
- Reaction:
 - Incubate the reaction mixture at room temperature or slightly elevated temperatures (e.g., 37 °C) for several hours to overnight. The reaction progress can be monitored by techniques such as HPLC or mass spectrometry.
- Purification:

- Purify the resulting oligonucleotide conjugate to remove unreacted maleimide compound and any side products. This can be achieved by methods like ethanol precipitation, size-exclusion chromatography, or HPLC.





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